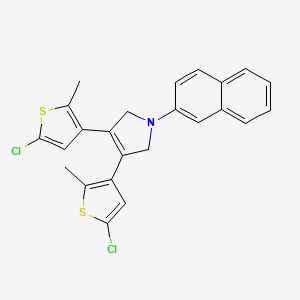
3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” is a complex organic compound that features a pyrrole core substituted with thiophene and naphthalene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Thiophene Groups: The thiophene groups can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the Naphthalene Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced catalytic systems.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrrole ring, potentially converting it to a pyrrolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings might yield thiophene sulfoxides or sulfones.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用机制
The mechanism of action for this compound will depend on its specific application. For instance, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3,4-Bis-(2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- 3,4-Bis-(5-chloro-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
Uniqueness
The presence of both chloro and methyl substituents on the thiophene rings, along with the naphthalene group, might confer unique electronic properties to the compound, making it particularly interesting for applications in organic electronics.
属性
分子式 |
C24H19Cl2NS2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
3,4-bis(5-chloro-2-methylthiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H19Cl2NS2/c1-14-19(10-23(25)28-14)21-12-27(13-22(21)20-11-24(26)29-15(20)2)18-8-7-16-5-3-4-6-17(16)9-18/h3-11H,12-13H2,1-2H3 |
InChI 键 |
XYQQAGBIIHQFQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)Cl)C2=C(CN(C2)C3=CC4=CC=CC=C4C=C3)C5=C(SC(=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



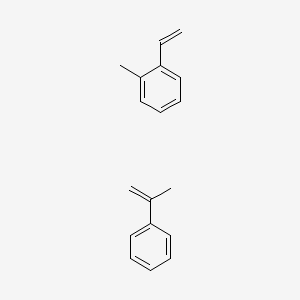
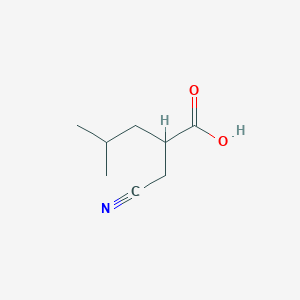
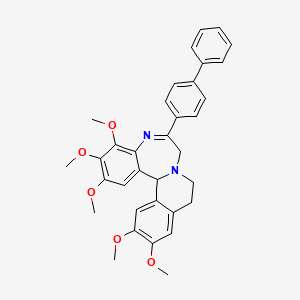
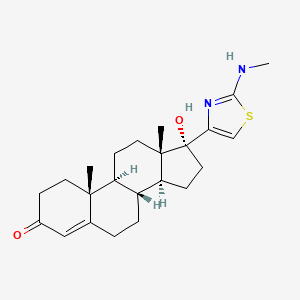
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
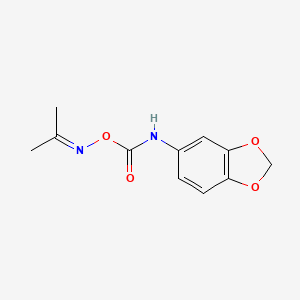


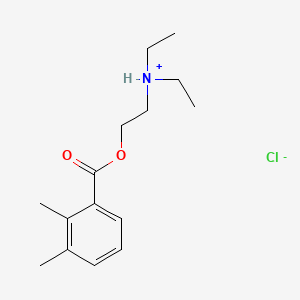


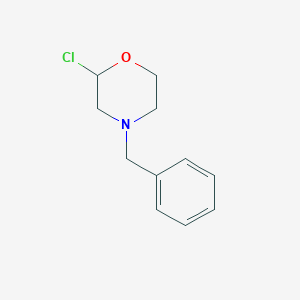
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
